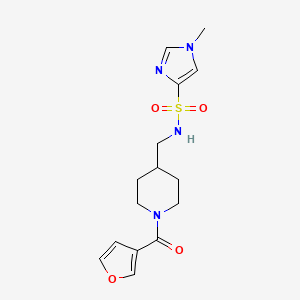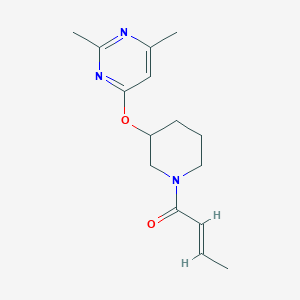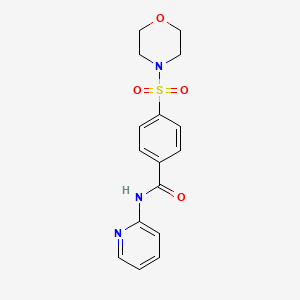
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide, also known as MS-PPOH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid, followed by the addition of triethylamine.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .
Mode of Action
Similar compounds have been used in various applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that these compounds may interact with their targets in a way that alters cellular processes, leading to changes in cell behavior.
Biochemical Pathways
Similar compounds have shown to have a wide range of biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been used in various applications, including anti-cancer drugs , suggesting that they may have significant effects at the molecular and cellular level.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, such as aspirin and ibuprofen, this compound does not inhibit the activity of COX-1, which is an enzyme involved in the production of prostaglandins that protect the stomach lining.
However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve and administer in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide. One direction is the development of more potent and selective inhibitors of COX-2. This could lead to the development of more effective anti-inflammatory and analgesic drugs.
Another direction is the study of this compound in combination with other drugs for the treatment of cancer. This compound has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin.
Finally, the study of this compound in the treatment of neurodegenerative diseases is an area of future research. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine its potential use in the treatment of these diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has potential applications in various fields of scientific research. Its synthesis method involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. This compound has been found to have anti-inflammatory, analgesic, and anti-cancer effects. Its mechanism of action involves the inhibition of COX-2 and induction of apoptosis in cancer cells. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. The reaction is carried out in anhydrous acetonitrile at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been found to have potential applications in various fields of scientific research. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, this compound has been studied for its anti-inflammatory and analgesic properties.
In addition, this compound has been found to inhibit the growth of cancer cells. It has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-15-3-1-2-8-17-15)13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFVCVYOUOXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)
![2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2903702.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)
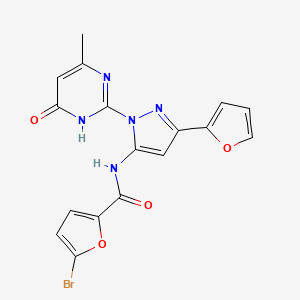
![Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate](/img/structure/B2903710.png)
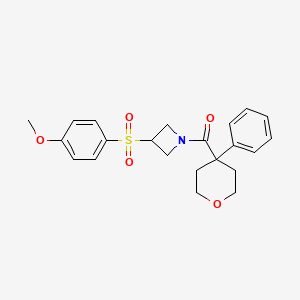
![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)
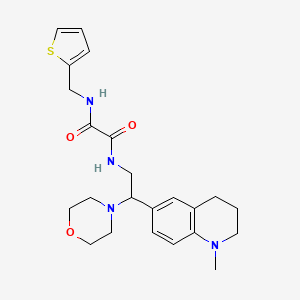
![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
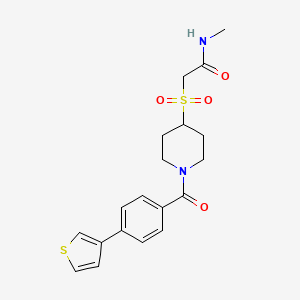
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
